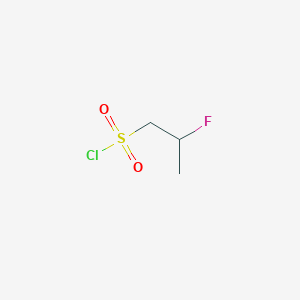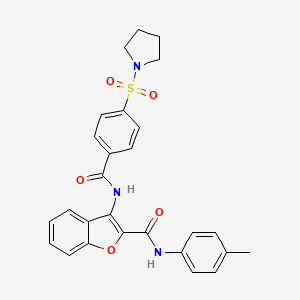
3-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-N-(p-tolyl)benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-N-(p-tolyl)benzofuran-2-carboxamide, also known as PTC-209, is a small molecule inhibitor that has been of interest to the scientific community due to its potential therapeutic applications. The compound has been shown to inhibit the activity of BMI-1, a protein that is overexpressed in many types of cancer, making it a promising candidate for the development of cancer treatments.
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
Coumarin Derivatives Synthesis : A study on the synthesis of pyrano[3,2-c][1]benzopyran derivatives and their antimicrobial activity highlights the potential of similar compounds for antimicrobial applications (Al-Haiza, Mostafa, & El-kady, 2003).
Benzofuran Derivatives for Antimicrobial Screening : Another research focused on synthesizing benzofuran-2-yl derivatives and evaluating their in vitro antibacterial activity, suggesting a possible application in combating bacterial infections (Idrees, Bodkhe, Siddiqui, & Kola, 2020).
Pharmacological Characterization
- κ-Opioid Receptor Antagonist : A novel κ-opioid receptor antagonist was characterized for its high affinity and selectivity, demonstrating potential therapeutic applications in depression and addiction disorders (Grimwood et al., 2011).
Synthesis and Antimicrobial Activity
- N-(3-Hydroxy-2-pyridyl) Benzamides : The synthesis of benzamide derivatives and their microbiological activity against various bacteria were explored, indicating the role of such compounds in developing new antimicrobial agents (Mobinikhaledi, Forughifar, Shariatzadeh, & Fallah, 2006).
Propriétés
IUPAC Name |
N-(4-methylphenyl)-3-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O5S/c1-18-8-12-20(13-9-18)28-27(32)25-24(22-6-2-3-7-23(22)35-25)29-26(31)19-10-14-21(15-11-19)36(33,34)30-16-4-5-17-30/h2-3,6-15H,4-5,16-17H2,1H3,(H,28,32)(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHMMSMRCYQXZDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-N-(p-tolyl)benzofuran-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

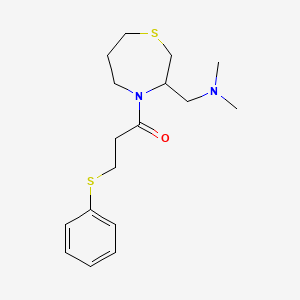
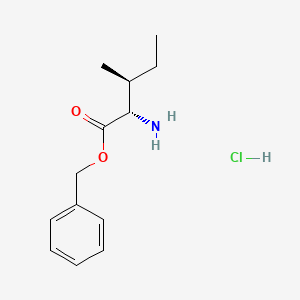
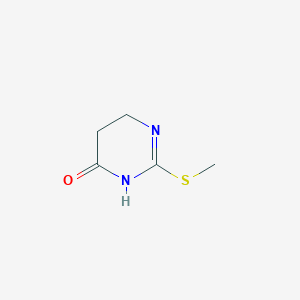
![Spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'h)-one dihydrochloride](/img/structure/B2761813.png)
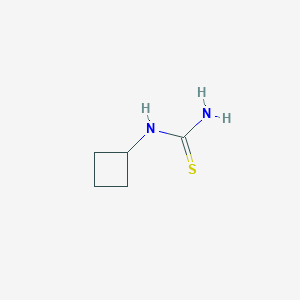
![ethyl 1-[5-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)pentanoyl]piperidine-4-carboxylate](/img/structure/B2761817.png)
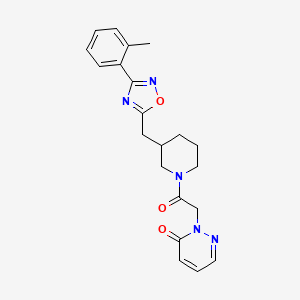
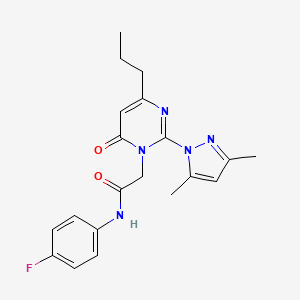
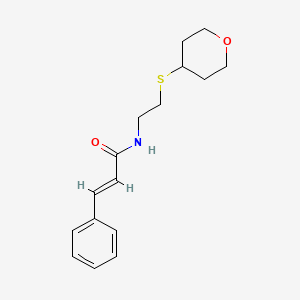
![3'-(3-fluorophenyl)-1-methyl-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2761824.png)
![3-(3,5-dichloro-2,4,6-trimethylphenyl)-N-(3-methoxyphenyl)-9H-benzo[4,5][1,2,3]triazolo[2,1-b][1,2,3,5]oxatriazole-9-carboxamide](/img/structure/B2761825.png)
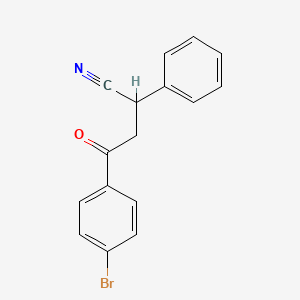
![2-[(1-{Pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2761828.png)
